molecular formula C7H12N2O B14025625 8-Amino-5-azaspiro[3.4]octan-6-one

8-Amino-5-azaspiro[3.4]octan-6-one

Katalognummer: B14025625
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: OCICUCCDLZWDQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-5-azaspiro[34]octan-6-one is a chemical compound with the molecular formula C7H12N2O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5-azaspiro[3.4]octan-6-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable amine and a ketone, followed by cyclization using a catalyst or under specific pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-5-azaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Amino-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to elucidate the exact mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Amino-5-azaspiro[3.4]octan-6-one is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

8-amino-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C7H12N2O/c8-5-4-6(10)9-7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)

InChI-Schlüssel

OCICUCCDLZWDQH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CC(=O)N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.